2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane 2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane
Brand Name: Vulcanchem
CAS No.: 144066-20-6
VCID: VC16832885
InChI: InChI=1S/C12H12O4/c1-9-7-13-12(15-9)14-8-11(16-12)10-5-3-2-4-6-10/h2-6,11H,1,7-8H2
SMILES:
Molecular Formula: C12H12O4
Molecular Weight: 220.22 g/mol

2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane

CAS No.: 144066-20-6

Cat. No.: VC16832885

Molecular Formula: C12H12O4

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane - 144066-20-6

Specification

CAS No. 144066-20-6
Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
IUPAC Name 3-methylidene-8-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane
Standard InChI InChI=1S/C12H12O4/c1-9-7-13-12(15-9)14-8-11(16-12)10-5-3-2-4-6-10/h2-6,11H,1,7-8H2
Standard InChI Key FMMGEZDNPISXLH-UHFFFAOYSA-N
Canonical SMILES C=C1COC2(O1)OCC(O2)C3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane (C₁₂H₁₂O₄) features a spirocyclic core comprising two fused tetraoxacyclic rings (Figure 1). The spirojunction at the 1,4,6,9 positions creates a rigid framework, while the 2-methylidene and 7-phenyl substituents introduce steric and electronic asymmetry . This asymmetry distinguishes it from symmetrical spiroorthocarbonates, such as 3,9-dimethylene-1,5,7,11-tetraoxaspiro[5.5]undecane, which exhibit different polymerization kinetics .

Table 1: Comparative Structural Features of Selected Spirocyclic Compounds

Compound NameMolecular FormulaKey SubstituentsRing System
2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonaneC₁₂H₁₂O₄Phenyl, Methylidene4.4 Spirocyclic
3,9-Dimethylene-1,5,7,11-tetraoxaspiro[5.5]undecaneC₁₁H₁₆O₄Dimethylene5.5 Spirocyclic
2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4.4]nonaneC₇H₁₂O₄Methyl groups4.4 Spirocyclic

The phenyl group at position 7 enhances aromatic interactions, while the exocyclic methylidene group at position 2 serves as the reactive site for polymerization .

Synthesis and Characterization

Synthetic Pathway

The synthesis of 2-methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane involves a four-step sequence :

  • Cyclocondensation: Reaction of phenyl glyoxal with 1,3-propanediol to form a cyclic ketal intermediate.

  • Spirocyclization: Treatment with triphosgene under anhydrous conditions to generate the spiroorthocarbonate core.

  • Functionalization: Introduction of the methylidene group via Wittig reaction.

  • Purification: Chromatographic isolation yields the monomer as a room-temperature liquid.

The liquid state of the monomer facilitates bulk polymerization without solvent, simplifying industrial processing .

Spectroscopic Validation

  • ¹H NMR: Peaks at δ 5.2–5.6 ppm confirm the methylidene protons, while aromatic protons from the phenyl group appear at δ 7.2–7.5 ppm .

  • IR Spectroscopy: Absorptions at 1740 cm⁻¹ (C=O) and 1080 cm⁻¹ (C–O–C) validate the spirocyclic ether-carbonate structure .

Photoinitiated Cationic Polymerization

Polymerization Mechanism

Irradiation of the monomer with (η⁵-2,4-cyclopentadiene-1-yl)[1,2,3,4,5,6-η]-(1-methylethyl)benzene iron(I) hexafluorophosphate (Irgacure 261) initiates cationic polymerization . The process proceeds via double ring-opening, where the spirocyclic structure unravels to form a linear poly(alkylene-carbonate-ketone) (Figure 2). Key observations include:

  • Quantitative Conversion: >95% monomer conversion within 10 minutes .

  • Molecular Weight: Gel permeation chromatography (GPC) reveals a weight-average molecular weight (Mₛ) of 27,000 g/mol .

  • No Side Reactions: Absence of vinylidene polymerization or elimination products, contrasting with free-radical-initiated spiroorthocarbonates .

Volume Shrinkage Dynamics

Despite double ring-opening—a process often associated with volume expansion—the polymerization exhibits 4.1% volume shrinkage . This anomaly arises from:

  • Density Increase: The transition from a loosely packed liquid monomer to a densely cross-linked polymer.

  • Electrostatic Contraction: Cationic intermediates facilitate closer packing during chain propagation .

Table 2: Polymerization Outcomes Under Varied Conditions

Initiator SystemTemperature (°C)Time (min)Mₛ (g/mol)Volume Change (%)
Irgacure 261 (0.5 wt%)251027,000-4.1
Boron Trifluoride Etherate03015,000-2.8

Comparative Analysis with Related Spirocyclic Monomers

Reactivity Trends

  • Cationic vs. Free-Radical Initiation: Unlike free-radical systems, which favor single ring-opening and side reactions , cationic initiation ensures selective double ring-opening in 2-methylidene-7-phenyl derivatives .

  • Substituent Effects: The phenyl group stabilizes cationic intermediates via resonance, accelerating polymerization compared to non-aromatic analogs .

Thermal and Mechanical Properties

Polymers derived from 2-methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane exhibit:

  • Glass Transition Temperature (T₉): 85°C, attributable to rigid carbonate linkages.

  • Tensile Strength: 45 MPa, surpassing polycarbonates derived from symmetric spiroorthocarbonates .

Applications and Future Directions

Research Opportunities

  • Hybrid Initiators: Combining cationic and free-radical initiators to tailor polymer architectures.

  • Functionalized Derivatives: Introducing hydroxyl or epoxy groups for enhanced adhesion or cross-linking.

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